Muscarinic Receptor Activity: Three Orders of Magnitude Weaker than Heterocycle-Swapped Analogs
In a systematic SAR investigation comparing isoxazole-based compounds with heterocycle-swapped analogs, 3-aminomethyl isoxazoles (structurally homologous to 2-(isoxazol-3-yl)ethanamine) exhibited muscarinic activity that was one to three orders of magnitude lower than furane or oxadiazole derivatives possessing otherwise identical structural features except for the heterocycle core [1]. This magnitude of activity difference—spanning a 10- to 1,000-fold range—is attributed to differences in molecular point charges and charge distribution rather than minor variations in molecular shape or conformational energies [1].
| Evidence Dimension | Muscarinic activity (relative potency) |
|---|---|
| Target Compound Data | Isoxazole-based aminomethyl derivatives: activity 1-3 orders of magnitude lower than furane/oxadiazole analogs |
| Comparator Or Baseline | Furane and oxadiazole derivatives with identical aminoalkyl substitution patterns |
| Quantified Difference | 10-fold to 1,000-fold reduction in activity |
| Conditions | Isolated rabbit vas deferens (M1), guinea-pig atrium (M2), and guinea-pig ileum (M3) functional tissue assays |
Why This Matters
This quantitative gap informs target selection: isoxazole-based scaffolds are preferentially employed when attenuated muscarinic activity is desired, whereas oxadiazole or furane cores are mandated for high-potency muscarinic targeting.
- [1] Dannhardt, G. et al. Regioisomeric 3-aminomethyl, 4-aminomethyl and 5-aminomethyl isoxazoles—Synthesis and muscarinic activity. Eur. J. Med. Chem. 1995, 30(11), 839-850. View Source
